AC-264613 is a small-molecule compound classified as a protease-activated receptor 2 (PAR2) agonist. [] PAR2 is a G protein-coupled receptor involved in various physiological and pathological processes, including inflammation, pain, and cancer. [] AC-264613 serves as a valuable tool in scientific research to investigate the roles of PAR2 in these processes.
AC 264613 was first identified and characterized in the context of its agonistic properties towards PAR2, a G protein-coupled receptor involved in various physiological processes, including inflammation and pain sensation. The compound is cataloged under CAS number 1051487-82-1 and has been referenced in several scientific publications, indicating its relevance in ongoing research into neuroinflammatory conditions and mood disorders .
The synthesis of AC 264613 involves a multi-step chemical process that has been detailed in various studies. While specific proprietary methods may vary among manufacturers, the general approach includes:
A notable study describes the synthesis process involving high-performance liquid chromatography (HPLC) for purification and quantification of the final product .
AC 264613 possesses a well-defined molecular structure characterized by its ability to interact specifically with PAR2. The molecular formula is C₁₄H₁₈N₂O₂S, which indicates the presence of:
The compound's three-dimensional conformation allows it to effectively mimic peptide ligands that naturally activate PAR2, facilitating its role as an agonist .
AC 264613 participates in several significant chemical reactions relevant to its biological activity:
The mechanism by which AC 264613 exerts its effects involves several steps:
AC 264613 exhibits several key physical and chemical properties:
These properties are crucial for its application in biological assays and therapeutic contexts .
The applications of AC 264613 span several scientific fields:
Signal Transduction MechanismsProtease-Activated Receptor 2 (PAR2), a G-protein-coupled receptor (GPCR), is activated through proteolytic cleavage of its extracellular N-terminus by serine proteases (e.g., trypsin, tryptase). This cleavage exposes a tethered ligand (SLIGKV in humans) that binds intramolecularly to the receptor’s second extracellular loop, triggering downstream signaling. PAR2 couples primarily to Gαq/11 and Gα12/13 proteins, initiating two major pathways:
Table 1: Key PAR2 Agonists and Antagonists
Ligand | Type | Potency (pEC50/pIC50) | Key Assay |
---|---|---|---|
Trypsin | Agonist | 8.9 (EC₅₀ = 1 nM) | Ca²⁺ mobilization (CHO-hPAR2) |
AC 264613 | Agonist | 7.5 (EC₅₀ = 32 nM) | PI hydrolysis / Ca²⁺ mobilization |
AZ8838 | Antagonist | 5.8 (IC₅₀ = 1.5 µM) | IP1 formation assay |
GB88 | Antagonist | 5.7 (IC₅₀ = 2 µM) | Calcium flux inhibition |
Pathophysiological RolesPAR2 is implicated in chronic inflammatory and oncological processes:
Discovery and OptimizationAC 264613 emerged from efforts to overcome limitations of peptide-based PAR2 agonists (e.g., SLIGKV-NH₂, EC₅₀ = 3 µM), which suffer from poor metabolic stability and low potency. In 2008, Gardell et al. identified AC 264613 through high-throughput screening of small molecules. Key structural features include:
Table 2: Evolution of PAR2 Agonists
Agonist | EC₅₀ (Ca²⁺ Mobilization) | Selectivity | Metabolic Stability |
---|---|---|---|
SLIGKV-NH₂ | 3,000 nM | Low (cross-activates PAR1) | <30 mins (rat plasma) |
2-Furoyl-LIGRLO-NH₂ | 300 nM | Moderate | ~60 mins (rat plasma) |
AC-55541 | 200 nM | High (>30 receptors screened) | 6.1 hr half-life (rat) |
AC 264613 | 32 nM | High (no activity at PAR1/3/4) | 2.5 hr half-life (rat) |
Mechanism of Action and Pharmacological Profile
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7